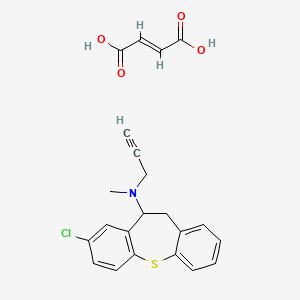
8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a chemical compound that belongs to the class of dibenzothiepin derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate typically involves multiple steps, including the formation of the dibenzothiepin core and subsequent functionalization. Common reagents and conditions may include:
Formation of the dibenzothiepin core: This can be achieved through cyclization reactions involving appropriate starting materials.
Chlorination: Introduction of the chlorine atom at the 8-position.
Amination: Introduction of the N-methylpropargylamino group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring.
Reduction: Reduction reactions may target the double bonds or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigating its potential as a therapeutic agent for neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
Dibenzothiepin derivatives: Other compounds in this class may include variations in the substituents on the aromatic rings or the thiepin core.
Tricyclic compounds: Such as tricyclic antidepressants, which share a similar core structure but differ in their functional groups.
Uniqueness
What sets 8-Chloro-10-(N-methylpropargylamino)-10,11-dihydrodibenzo(b,f)thiepin maleate apart is its specific combination of functional groups, which may confer unique pharmacological properties or reactivity compared to other similar compounds.
Properties
CAS No. |
69195-59-1 |
|---|---|
Molecular Formula |
C22H20ClNO4S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;3-chloro-N-methyl-N-prop-2-ynyl-5,6-dihydrobenzo[b][1]benzothiepin-5-amine |
InChI |
InChI=1S/C18H16ClNS.C4H4O4/c1-3-10-20(2)16-11-13-6-4-5-7-17(13)21-18-9-8-14(19)12-15(16)18;5-3(6)1-2-4(7)8/h1,4-9,12,16H,10-11H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
CPHFJYTUNFXNBV-WLHGVMLRSA-N |
Isomeric SMILES |
CN(CC#C)C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(CC#C)C1CC2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















